molecular formula C10H22O B012795 3-Ethyl-4-octanol CAS No. 19781-28-3

3-Ethyl-4-octanol

Cat. No.: B012795
CAS No.: 19781-28-3
M. Wt: 158.28 g/mol
InChI Key: WXJDPIWUPZLVSF-UHFFFAOYSA-N
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Description

3-Ethyl-4-octanol is an organic compound with the molecular formula C10H22O. It is a type of alcohol, specifically a secondary alcohol, due to the presence of the hydroxyl group (-OH) attached to the carbon atom that is also bonded to two other carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-4-octanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-ethyl-4-octanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone to the alcohol .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-octanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

3-Ethyl-4-octanol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic pathways.

    Biology: The compound is used in the study of biological membranes and as a model compound for understanding the behavior of alcohols in biological systems.

    Medicine: Research has explored its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: This compound is used in the production of fragrances, flavors, and as an additive in lubricants and surfactants

Mechanism of Action

The mechanism of action of 3-ethyl-4-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, affecting their solubility and reactivity. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This property is particularly useful in drug delivery, where it can enhance the absorption of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4-pentanol
  • 3-Ethyl-4-hexanol
  • 3-Ethyl-4-heptanol

Uniqueness

Compared to its similar compounds, 3-ethyl-4-octanol has a longer carbon chain, which affects its physical properties such as boiling point, melting point, and solubility. Its unique structure also influences its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

3-ethyloctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-7-8-10(11)9(5-2)6-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJDPIWUPZLVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CC)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979093
Record name 3-Ethyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63126-48-7
Record name 3-Ethyl-4-octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063126487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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